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Compound of Interest

Compound Name: 6,8-Dimethyl-3-formylchromone

Cat. No.: B1334124 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic data for 6,8-
Dimethyl-3-formylchromone (CAS No: 42059-75-6, Molecular Formula: C₁₂H₁₀O₃).[1] Due to

the absence of a complete, publicly available experimental dataset, this document presents

predicted spectroscopic values based on the analysis of structurally similar compounds and

established principles of spectroscopic interpretation. It also outlines the standard experimental

protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, intended to serve as a practical reference for the characterization of

this and related chromone derivatives.

Introduction
6,8-Dimethyl-3-formylchromone is a derivative of the chromone heterocyclic system, a

scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range

of biological activities. The presence of the dimethyl and formyl functionalities offers sites for

further chemical modification, making it a valuable building block in organic synthesis. Accurate

spectroscopic characterization is crucial for confirming the identity, purity, and structure of this

compound in any research or development context.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6,8-Dimethyl-3-
formylchromone. These predictions are derived from the known spectral data of analogous
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compounds, such as 3-formylchromone and 6-methyl-3-formylchromone, and are intended to

provide a reference for experimental verification.

Table 1: Predicted ¹H NMR Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~10.2 - 10.5 Singlet 1H
Aldehyde proton (-

CHO)

~8.2 - 8.4 Singlet 1H H-2

~7.5 - 7.6 Singlet 1H H-5

~7.2 - 7.3 Singlet 1H H-7

~2.4 Singlet 3H
Methyl protons (C6-

CH₃)

~2.3 Singlet 3H
Methyl protons (C8-

CH₃)

Table 2: Predicted ¹³C NMR Data
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
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Chemical Shift (δ) ppm Assignment

~188 - 192 Aldehyde Carbonyl (CHO)

~175 - 178 Ketone Carbonyl (C=O)

~158 - 162 C-2

~154 - 156 C-8a

~135 - 138 C-6

~133 - 135 C-8

~124 - 126 C-5

~123 - 125 C-7

~120 - 122 C-4a

~118 - 120 C-3

~20 - 22 C6-CH₃

~15 - 18 C8-CH₃

Table 3: Predicted IR Absorption Data
(Technique: KBr Pellet or ATR)
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H Stretch

~2950 - 2850 Medium Aliphatic C-H Stretch (Methyl)

~2850 - 2750 Weak Aldehyde C-H Stretch

~1700 - 1680 Strong Aldehyde C=O Stretch

~1660 - 1640 Strong γ-Pyrone C=O Stretch

~1610 - 1580 Strong
C=C Stretch (Aromatic &

Pyrone)

~1470 - 1450 Medium C-H Bend (Methyl)

~1250 - 1200 Strong Aryl-O-C Stretch

Table 4: Predicted Mass Spectrometry Data
(Technique: Electron Ionization - EI)

m/z Interpretation

202 [M]⁺ (Molecular Ion)

201 [M-H]⁺

173 [M-CHO]⁺

145 [M-CHO-CO]⁺

Experimental Protocols
The following sections describe generalized methodologies for the spectroscopic analysis of

6,8-Dimethyl-3-formylchromone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
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Methodology:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of

deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated sample (20-50 mg) may

be required.

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for

referencing (CDCl₃: δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).[2]

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for analysis.

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters

include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition

time of 2-4 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Key parameters include a

spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of

scans to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

KBr Pellet: Mix approximately 1 mg of the compound with 100 mg of dry potassium

bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk

using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/pdf/Application_Note_1H_and_13C_NMR_Analysis_of_3_Methylchromone.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)

is recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe or through a gas chromatograph (GC-MS) if the compound is

sufficiently volatile and thermally stable.

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, using a

standard electron energy of 70 eV.

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based

on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each

ion. High-resolution mass spectrometry (HRMS) can be employed to determine the exact

mass and elemental composition.

Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a novel or synthesized chemical compound.
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General Workflow for Spectroscopic Characterization
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Caption: Workflow for chemical compound characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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